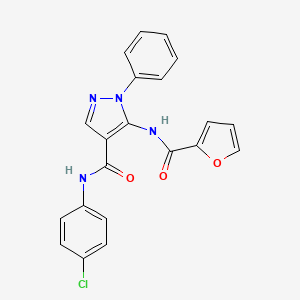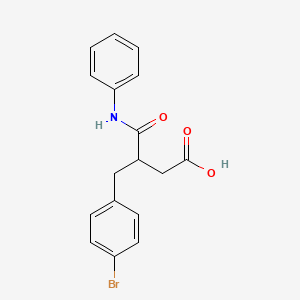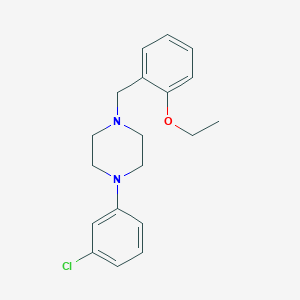
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and reduce blood glucose levels. It has also been shown to inhibit the activity of NF-κB and AKT.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for the development of therapeutics. However, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It also has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential for the development of anti-cancer drugs. Furthermore, future research could focus on investigating the mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide and its potential targets. Finally, future research could investigate the bioavailability and pharmacokinetics of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide in vivo, which would be essential for its development as a therapeutic agent.
Méthodes De Synthèse
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzaldehyde, furfural, and phenylhydrazine. The first step involves the condensation of 4-chlorobenzaldehyde and furfural to form 4-(2-furanyl)-3-(4-chlorophenyl)but-3-en-2-one. This intermediate is then reacted with phenylhydrazine to produce N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. The final product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the development of anti-cancer drugs.
Furthermore, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-diabetic properties by reducing blood glucose levels in diabetic rats. It has been shown to increase insulin sensitivity and improve glucose tolerance. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVDULLCRUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)